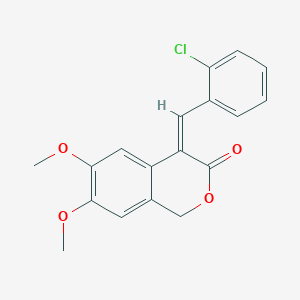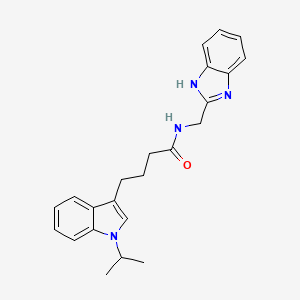![molecular formula C20H25N3O4 B11141983 4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide](/img/structure/B11141983.png)
4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its molecular formula is C21H24N4O4 .
- The IUPAC name is 4-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-yl]butanamide .
- The compound’s structure includes a pyridine ring, a benzimidazole ring, and a morpholine group.
4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(4-morpholinophenyl)butanamide: , also known by its chemical structure, is a complex organic compound.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of a pyridine derivative with a benzimidazole derivative, followed by morpholine substitution.
- Reaction Conditions : Specific reaction conditions may vary, but typically involve refluxing the reactants in suitable solvents with appropriate catalysts.
- Industrial Production : While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
- Reactions : This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution using morpholine or other amines.
- Major Products : The products depend on the specific reaction. For example, reduction may yield a dihydropyridine derivative.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential biological activity (e.g., enzyme inhibition).
- Medicine : Research into its pharmacological properties (e.g., anti-inflammatory, antitumor).
- Industry : Limited industrial applications due to its complexity.
Mechanism of Action
- Targets : It likely interacts with enzymes or receptors due to its structural features.
- Pathways : Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its combination of pyridine, benzimidazole, and morpholine moieties sets it apart.
- Similar Compounds : Other pyridine-based compounds, such as 2-(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxyacetamide , 4-hydroxy-TEMPO , and (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)dec-4-enoic acid .
Remember that this compound’s applications and mechanisms are still areas of active research
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(4-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C20H25N3O4/c1-15-13-18(24)14-20(26)23(15)8-2-3-19(25)21-16-4-6-17(7-5-16)22-9-11-27-12-10-22/h4-7,13-14,24H,2-3,8-12H2,1H3,(H,21,25) |
InChI Key |
BZSSLGDNFXIKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11141906.png)
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B11141917.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11141922.png)
methanone](/img/structure/B11141924.png)
![(5Z)-5-(2-chlorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11141927.png)
![1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B11141930.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11141937.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(3-fluorophenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11141943.png)

![3-[(trans-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11141962.png)
![N-(2-methoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide](/img/structure/B11141963.png)
![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141971.png)
![ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11141976.png)
